Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]benzoate Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]benzoate
Brand Name: Vulcanchem
CAS No.: 442557-37-1
VCID: VC21425096
InChI: InChI=1S/C25H22N2O5/c1-2-32-25(31)17-11-13-18(14-12-17)26-21(28)10-5-15-27-23(29)19-8-3-6-16-7-4-9-20(22(16)19)24(27)30/h3-4,6-9,11-14H,2,5,10,15H2,1H3,(H,26,28)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Molecular Formula: C25H22N2O5
Molecular Weight: 430.5g/mol

Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]benzoate

CAS No.: 442557-37-1

Cat. No.: VC21425096

Molecular Formula: C25H22N2O5

Molecular Weight: 430.5g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]benzoate - 442557-37-1

Specification

CAS No. 442557-37-1
Molecular Formula C25H22N2O5
Molecular Weight 430.5g/mol
IUPAC Name ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]benzoate
Standard InChI InChI=1S/C25H22N2O5/c1-2-32-25(31)17-11-13-18(14-12-17)26-21(28)10-5-15-27-23(29)19-8-3-6-16-7-4-9-20(22(16)19)24(27)30/h3-4,6-9,11-14H,2,5,10,15H2,1H3,(H,26,28)
Standard InChI Key VWLDFXNKKZBVCT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator